molecular formula C9H13NO B8568674 4-(Methoxymethylene)cyclohexanecarbonitrile

4-(Methoxymethylene)cyclohexanecarbonitrile

Cat. No. B8568674
M. Wt: 151.21 g/mol
InChI Key: APJYCJWBTIOXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methoxymethylene)cyclohexanecarbonitrile is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4-(methoxymethylidene)cyclohexane-1-carbonitrile

InChI

InChI=1S/C9H13NO/c1-11-7-9-4-2-8(6-10)3-5-9/h7-8H,2-5H2,1H3

InChI Key

APJYCJWBTIOXAY-UHFFFAOYSA-N

Canonical SMILES

COC=C1CCC(CC1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.6 g of triphenyl(methoxymethyl)phosphonium chloride were suspended in 50 ml of t-butyl methyl ether under argon gasification and treated portionwise at -10° C. with 3.39 g of solid potassium t-butylate. After completion of the addition, the mixture was stirred at 0° to 5° C. for a further 30 minutes and then the deep orange, partially heterogeneous mixture was treated dropwise within 10 minutes with a solution of 2.30 g of 4-cyanocyclohexanone in 20 ml of t-butyl methyl ether. In so doing the internal temperature should not exceed 5° C. After completion of the addition, the now yellow-orange mixture was warmed to 25° C. and stirred for a further 2 hours. 50 ml of a 2% sodium hydrogen carbonate solution were subsequently added and the separated aqueous phase was extracted twice with 50 ml of diethyl ether each time. The organic phases were washed with 50 ml of saturated sodium chloride solution, dried over potassium carbonate and concentrated. The residual semi-crystalline orange oil was triturated with 400 ml of hexane, cooled to -20° C. and freed from precipitated triphenylphosphine oxide by filtration (rinsing with cold hexane). Low-pressure chromatography (0.4 bar) of the concentrated residue on silica gel using 10% ethyl acetate/petroleum ether as the eluant gave 1.60 g (56%) of 4-(methoxymethylene)cyclohexanecarbonitrile as a colourless oil (purity 97%).
Quantity
9.6 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
3.39 g
Type
reactant
Reaction Step Two
[Compound]
Name
potassium t-butylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

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